
2-(2-Chlorophenyl)-3-nitrochromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenyl)-3-nitrochromen-4-one is a chemical compound that belongs to the class of chromenone derivatives. This compound has been extensively studied for its various applications in scientific research.
作用機序
The mechanism of action of 2-(2-Chlorophenyl)-3-nitrochromen-4-one involves the oxidation of the nitro group to a nitro radical by ROS. This process leads to the formation of a highly fluorescent compound that can be detected using fluorescence microscopy or spectroscopy. The fluorescence intensity of the compound is directly proportional to the concentration of ROS in the cell.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(2-Chlorophenyl)-3-nitrochromen-4-one are primarily related to its ability to detect ROS in living cells. This compound has been shown to be non-toxic to cells at low concentrations and does not interfere with cellular processes. The detection of ROS using 2-(2-Chlorophenyl)-3-nitrochromen-4-one has been used to study the role of oxidative stress in various diseases and to identify potential therapeutic targets.
実験室実験の利点と制限
The advantages of using 2-(2-Chlorophenyl)-3-nitrochromen-4-one in lab experiments include its high sensitivity and specificity for ROS detection, its non-toxicity to cells at low concentrations, and its ability to detect ROS in living cells. However, there are also some limitations to using this compound in lab experiments. For example, the fluorescence intensity of the compound may be influenced by factors such as pH, temperature, and the presence of other molecules in the cell. Additionally, the synthesis of 2-(2-Chlorophenyl)-3-nitrochromen-4-one can be time-consuming and requires specialized equipment.
将来の方向性
There are several future directions for the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in scientific research. One potential direction is the development of new fluorescent probes based on the chromenone scaffold for the detection of other reactive species such as reactive nitrogen species (RNS). Another potential direction is the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in the development of new therapies for oxidative stress-related diseases. Additionally, the use of 2-(2-Chlorophenyl)-3-nitrochromen-4-one in combination with other imaging techniques such as electron microscopy and super-resolution microscopy could provide new insights into the role of ROS in cellular processes.
Conclusion:
In conclusion, 2-(2-Chlorophenyl)-3-nitrochromen-4-one is a valuable tool for studying oxidative stress-related diseases and for detecting ROS in living cells. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(2-Chlorophenyl)-3-nitrochromen-4-one have been discussed in this paper. Further research on this compound could lead to the development of new therapies for oxidative stress-related diseases and provide new insights into the role of ROS in cellular processes.
合成法
The synthesis of 2-(2-Chlorophenyl)-3-nitrochromen-4-one involves the condensation of 2-chlorobenzaldehyde with 3-nitroacetophenone in the presence of a base such as potassium hydroxide. The reaction is carried out in a solvent such as ethanol or methanol at a temperature of around 70-80°C for several hours. The resulting product is then purified by recrystallization or column chromatography.
科学的研究の応用
2-(2-Chlorophenyl)-3-nitrochromen-4-one has been extensively studied for its various applications in scientific research. This compound is primarily used as a fluorescent probe for the detection of reactive oxygen species (ROS) in living cells. ROS are highly reactive molecules that can cause damage to cellular components such as DNA, proteins, and lipids. The ability of 2-(2-Chlorophenyl)-3-nitrochromen-4-one to detect ROS in living cells makes it a valuable tool for studying oxidative stress-related diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases.
特性
CAS番号 |
143468-14-8 |
|---|---|
製品名 |
2-(2-Chlorophenyl)-3-nitrochromen-4-one |
分子式 |
C15H8ClNO4 |
分子量 |
301.68 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-3-nitrochromen-4-one |
InChI |
InChI=1S/C15H8ClNO4/c16-11-7-3-1-5-9(11)15-13(17(19)20)14(18)10-6-2-4-8-12(10)21-15/h1-8H |
InChIキー |
RIQCRUZMLONGNV-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
正規SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)C3=CC=CC=C3Cl)[N+](=O)[O-] |
同義語 |
4H-1-Benzopyran-4-one,2-(2-chlorophenyl)-3-nitro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



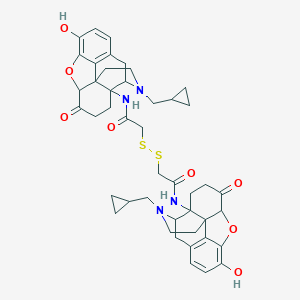

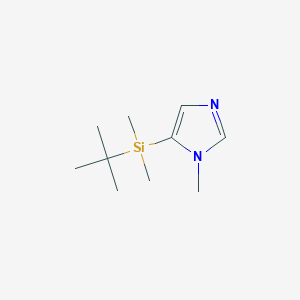

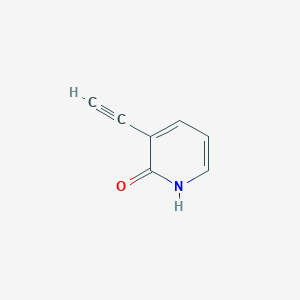
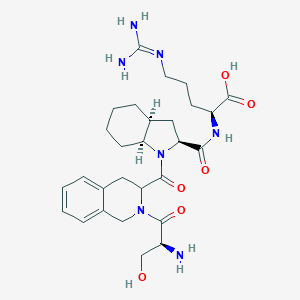
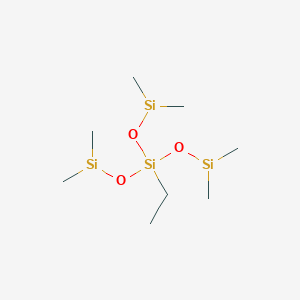
![2'-Methyl-4'-(5-methyl-[1,3,4]oxadiazol-2-yl)-biphenyl-4-carboxylic acid [4-methoxy-3-(4-methyl-piperazin-1-yl)-phenyl]-amide](/img/structure/B136210.png)
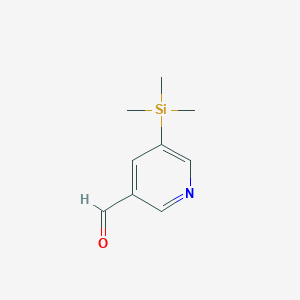
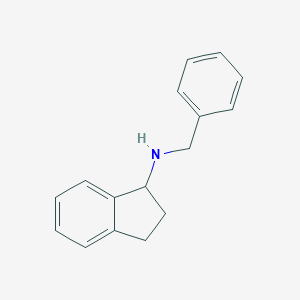


![Pyridine, 3-[(4,5-dihydro-2-thiazolyl)thio]-(9CI)](/img/structure/B136221.png)
![(4R,5S,8S,9S,10S,13R,14S,17R)-4,10,13-Trimethyl-17-[(2R,4S,5S)-4,5,6-trimethylheptan-2-yl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene](/img/structure/B136223.png)